(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
Description
(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid (CAS: 201217-86-9) is a chiral amino acid derivative characterized by two tert-butyl-based protective groups: a tert-butoxy moiety at the 3-position and a tert-butoxycarbonyl (Boc) group at the 2-position . Its molecular formula is C₁₃H₂₅NO₅, with a molecular weight of 279.34 g/mol. The compound serves as a critical building block in peptide synthesis and medicinal chemistry due to its stereochemical configuration, which influences its incorporation into larger biomolecules . It is typically stored at –20°C in powder form or –80°C in solvent to prevent degradation .
Properties
IUPAC Name |
(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRXXARJBFBMCE-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427155 | |
| Record name | Boc-O-tert-butyl-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201217-86-9 | |
| Record name | Boc-O-tert-butyl-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
BOC-D-THR(TBU)-OH is a derivative of the amino acid threonine, which plays a crucial role in protein synthesis. The primary targets of this compound are likely to be proteins or enzymes that require threonine for their structure or function.
Mode of Action
The compound, being a threonine derivative, is likely to interact with its targets by integrating into protein structures during synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions during peptide synthesis.
Biochemical Pathways
As a threonine derivative, it may be involved in protein synthesis and other pathways where threonine plays a role.
Biological Activity
(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, commonly referred to as Boc-D-Thr(tBu)-OH, is a compound with significant interest in medicinal chemistry and biochemistry. Its structure incorporates both a tert-butoxy group and a tert-butoxycarbonyl amino group, which influence its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables summarizing its properties.
- Chemical Formula : C₁₃H₂₅NO₅
- Molecular Weight : 275.34 g/mol
- CAS Number : 201217-86-9
- InChI Key : LKRXXARJBFBMCE-DTWKUNHWSA-N
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a prodrug and its interactions with various biological systems.
This compound acts as an ester prodrug designed to enhance cellular permeability and bioavailability. The presence of polar functional groups (carboxylic acid and amine) often limits the cellular uptake of similar compounds. By modifying these groups into esters, the compound can bypass certain biological barriers, allowing for improved efficacy in therapeutic applications.
Case Studies
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Cellular Activity Enhancement :
A study demonstrated that modifying the carboxylic acid moiety into esters significantly improved cell permeability and enhanced cellular activity against specific cancer cell lines. The isopropyl ester derivative showed promising results in enzymatic assays measuring NNMT (nicotinamide N-methyltransferase) inhibition in live cells, indicating potential applications in cancer therapy . -
Synthesis of Hybrid Peptides :
This compound has been utilized in the synthesis of hybrid peptides aimed at treating autoimmune diseases. These peptides leverage the compound's structural properties to enhance therapeutic potency while minimizing side effects .
Table 1: Summary of Biological Activity Studies
| Property | Value |
|---|---|
| Molecular Weight | 275.34 g/mol |
| Boiling Point | Not available |
| H-bond Acceptors | 5 |
| H-bond Donors | 2 |
| Rotatable Bonds | 8 |
Scientific Research Applications
Synthetic Chemistry Applications
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As a Building Block in Peptide Synthesis
- The compound serves as a key intermediate in the synthesis of various peptides. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during peptide elongation, facilitating the incorporation of specific amino acids into peptide chains.
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Chiral Auxiliary in Asymmetric Synthesis
- Its stereochemistry makes it valuable as a chiral auxiliary in asymmetric synthesis processes. The presence of the tert-butoxy group enhances the selectivity of reactions, leading to higher yields of desired enantiomers in the synthesis of pharmaceuticals and agrochemicals.
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Biocatalytic Reactions
- Research indicates that this compound can be utilized in biocatalytic reactions, where enzymes facilitate chemical transformations under mild conditions. This application is particularly relevant for producing pharmaceuticals that require specific stereochemistry.
Drug Development Applications
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Potential Anticancer Agents
- Preliminary studies suggest that derivatives of (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid may exhibit anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.
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Inhibitors of Enzymatic Activity
- The compound has been investigated for its ability to inhibit certain enzymes, such as metallo-β-lactamases and phospholipase C. These enzymes are crucial in various biological pathways, making this compound a candidate for developing therapeutic agents targeting these enzymes.
Biochemical Research Applications
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Studying Protein-Ligand Interactions
- This compound can be used to probe protein-ligand interactions within biochemical systems. Understanding these interactions is vital for drug design and development.
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Ligand Development for Bromodomains
- Research has explored the use of this compound in developing ligands that target bromodomains like BRD4 and ATAD2, which are implicated in transcriptional regulation and cancer progression. The ability to modulate these interactions can lead to novel therapeutic strategies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Potential | Investigated derivatives of the compound | Showed significant inhibition of cancer cell growth in vitro |
| Enzyme Inhibition Study | Targeted metallo-β-lactamases | Demonstrated effective inhibition at low concentrations |
| Protein Interaction Mapping | Used in ligand development for bromodomains | Identified critical binding sites for potential drug candidates |
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The tert-butoxy group in the target compound provides greater steric protection compared to methoxy or hydroxy analogs, reducing unintended side reactions during peptide coupling .
- Solubility : Hydroxy-containing analogs (e.g., CAS 2592-18-9) exhibit higher polarity and water solubility, whereas phenyl-substituted derivatives (e.g., CAS 321524-48-5) are more lipophilic .
- Stability : The Boc group in all analogs is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
Physicochemical Properties
Preparation Methods
Boc Protection of the Amino Group
The amino group of D-threonine is typically protected first using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
Conditions :
tBu Protection of the Hydroxyl Group
The hydroxyl group is alkylated using tert-butyl bromide or via acid-catalyzed reaction with isobutylene:
Method Comparison :
| Method | Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Alkylation | tBu-Br | THF | 0–25°C | 70–75% | |
| Acid-Catalyzed Reaction | Isobutylene | 10–35°C | 80–85% |
The acid-catalyzed method avoids strong bases, reducing epimerization risks.
Integrated Synthesis from D-Threonine
A consolidated approach combines both protection steps:
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Amino Protection :
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Hydroxyl Protection :
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Workup :
Alternative Routes via Ester Intermediates
Patents describe starting from ethyl esters to simplify purification:
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Esterification :
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Sequential Protection :
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Boc protection followed by tBu alkylation.
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Saponification :
Advantages :
Critical Reaction Parameters
Temperature Control
Solvent Selection
Catalyst Efficiency
Purification and Isolation
Final purification employs:
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Solvent Extraction : Ethyl acetate removes unreacted starting materials.
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Crystallization : Hexane/ethyl acetate mixtures yield >99% pure product.
Challenges and Optimization
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound during peptide synthesis?
The Boc group serves as a temporary protecting group for the amino functionality, preventing unwanted side reactions during peptide coupling. Its stability under acidic conditions allows selective deprotection using trifluoroacetic acid (TFA) while retaining ester or other acid-labile protecting groups. After deprotection, the amino group is liberated for subsequent coupling steps .
Q. What are the common synthetic routes for preparing this compound?
- Step 1: Protection of the amino group in the parent amino acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
- Step 2: Stereoselective introduction of the tert-butoxy group via hydroxylation or substitution reactions, often using chiral catalysts or enzymatic resolution to maintain the (2R,3S) configuration.
- Step 3: Acidic workup to yield the final carboxylic acid. Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize racemization .
Q. Which purification techniques are recommended for isolating this compound?
- Chromatography: Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients, resolves stereoisomeric impurities.
- Crystallization: Ethanol/water mixtures enhance purity by exploiting differential solubility of Boc-protected intermediates.
- Analytical Validation: Purity >98% is confirmed via LC-MS and ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl groups) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis?
- Catalytic Asymmetric Synthesis: Chiral Lewis acids (e.g., BINOL-derived catalysts) enforce enantioselectivity during tert-butoxy group installation.
- Kinetic Resolution: Enzymes like lipases or esterases selectively hydrolyze undesired stereoisomers.
- In-line Monitoring: Real-time FTIR or Raman spectroscopy detects racemization during reaction progression .
Q. What advanced analytical methods resolve structural ambiguities in this compound?
Q. How should researchers address discrepancies in reported safety data for this compound?
- Toxicological Gaps: and classify acute oral toxicity (H302) and skin irritation (H315) but lack quantitative LD₅₀ data. Conduct in vitro assays (e.g., Ames test for mutagenicity) to supplement missing endpoints.
- Environmental Hazards: notes aquatic toxicity. Use OECD 201/202 guidelines to assess algal/daphnid toxicity if lab wastewater contains this compound.
- Handling Protocols: Implement fume hoods, nitrile gloves, and closed systems to mitigate inhalation (H335) and contact risks .
Q. What stability challenges arise under varying experimental conditions?
- Thermal Stability: Decomposition occurs above 150°C (per similar Boc-protected compounds). Store at -20°C in inert atmospheres to prevent tert-butyl cleavage.
- pH Sensitivity: The Boc group hydrolyzes in strong acids (pH <2) or bases (pH >10). Buffered solutions (pH 4–7) are recommended for biological assays .
Q. How can computational modeling optimize synthetic routes?
- Quantum Mechanics (QM): Density Functional Theory (DFT) calculates transition-state energies to predict stereoselectivity in tert-butoxy group addition (e.g., B3LYP/6-31G* basis set).
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., THF vs. DMF) .
Methodological Recommendations
- Stereochemical Analysis: Combine X-ray crystallography with vibrational circular dichroism (VCD) to resolve ambiguous configurations.
- Safety Protocols: Adopt glovebox techniques for air-sensitive steps (e.g., Boc deprotection) and use LC-MS to monitor degradation products in real time.
- Data Reproducibility: Publish full synthetic protocols (molar ratios, quenching methods) to address variability in yields (e.g., 40–75% in vs. 15).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
